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Cat. No.: B022111
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Executive Summary
3-Hydroxyquinidine (CAS 53467-23-5), specifically the (3S)-enantiomer, is the primary

pharmacologically active metabolite of the Class Ia antiarrhythmic agent quinidine. Unlike many

metabolic byproducts that are inert, 3-Hydroxyquinidine retains significant

electrophysiological activity, contributing substantially to both the therapeutic efficacy and the

pro-arrhythmic risk (Torsades de Pointes) associated with quinidine therapy.

For drug development professionals, this compound serves two critical functions:

CYP3A4 Probe: Its formation is mediated almost exclusively by Cytochrome P450 3A4

(CYP3A4), making it a highly specific in vivo and in vitro biomarker for CYP3A4 activity.
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hERG Channel Modulator: It acts as a potent blocker of the

current, necessitating its inclusion in comprehensive cardiotoxicity safety screens.

Chemical Identity & Physicochemical Profile[1]
The following specifications define the research-grade standard for 3-Hydroxyquinidine.

Parameter Technical Specification

Chemical Name (3S)-3-Hydroxyquinidine

CAS Number 53467-23-5

Molecular Formula

Molecular Weight 340.42 g/mol

Appearance White to off-white solid

Solubility DMSO (>10 mg/mL), Methanol, Ethanol

pKa
~4.2 (quinoline nitrogen), ~8.5 (quinuclidine

nitrogen)

Fluorescence
Native fluorescence (pH dependent). High

intensity in acidic media.

Chirality
The (3S) stereoisomer is the specific metabolic

product of CYP3A4.

Metabolic Genesis & Biosynthesis
The CYP3A4 Specificity Principle

In human liver microsomes, the conversion of Quinidine to 3-Hydroxyquinidine is catalyzed

predominantly by CYP3A4.[1][2][3] While other isoforms (CYP2C9, CYP2E1) play minor roles

in N-oxidation, the 3-hydroxylation pathway is sufficiently exclusive to CYP3A4 that the

formation clearance of 3-Hydroxyquinidine is accepted as a robust index of CYP3A4 catalytic

activity.[1]
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Mechanistic Pathway
The reaction involves the insertion of a hydroxyl group at the C3 position of the quinuclidine

ring. This structural change increases polarity, facilitating renal elimination, yet preserves the

methoxy-quinoline pharmacophore required for sodium/potassium channel blockade.
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Figure 1: Metabolic pathway illustrating the exclusive role of CYP3A4 in generating 3-
Hydroxyquinidine and its subsequent dual fate: renal elimination or ion channel interaction.

Pharmacodynamics: Mechanism of Action[6]
Ion Channel Blockade ( and )
3-Hydroxyquinidine is not merely a waste product; it is an equipotent blocker of the rapid

component of the delayed rectifier potassium current (

), encoded by the hERG gene.

Potency: Studies indicate the metabolite possesses 60–80% of the antiarrhythmic potency of

the parent compound.[4]

Binding Site: It binds to the intracellular pore cavity of the hERG channel.

Clinical Relevance: During chronic quinidine therapy, serum concentrations of 3-
Hydroxyquinidine can reach 30–40% of the parent drug levels. In patients with renal

impairment, the metabolite can accumulate, potentially exceeding the parent drug

concentration and driving QT prolongation.
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Research Implication: When modeling "Quinidine" toxicity in silico or in vitro, omitting 3-
Hydroxyquinidine results in an underestimation of the total repolarization delay.

Experimental Protocol: Quantification via HPLC-FLD
Objective: To quantify 3-Hydroxyquinidine in plasma/serum with high sensitivity using its

native fluorescence. This protocol avoids the use of benzene (common in older literature) in

favor of safer, modern solvents.

Principle: Quinidine and its metabolites are naturally fluorescent. Acidification of the mobile

phase enhances the quantum yield, allowing detection limits in the low ng/mL range without

derivatization.

Reagents & Equipment[8]
Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

Mobile Phase: Acetonitrile : 0.05M Potassium Phosphate Buffer (pH 3.0) [15:85 v/v].

Internal Standard (IS): Hydroquinidine or a structurally similar analog.

Detector: Fluorescence Detector (FLD).

Workflow Diagram
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Figure 2: Optimized extraction and detection workflow for bioanalysis of 3-Hydroxyquinidine.

Step-by-Step Methodology
Sample Preparation:

Aliquot 100 µL of plasma into a microcentrifuge tube.

Add 20 µL of Internal Standard working solution.
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Add 200 µL of ice-cold Acetonitrile to precipitate proteins.

Extraction:

Vortex vigorously for 30 seconds.

Centrifuge at 10,000 x g for 10 minutes at 4°C.

Transfer the clear supernatant to an HPLC vial.

Chromatography:

Flow Rate: 1.0 mL/min.

Temperature: 25°C or 30°C (maintain consistency).

Run Time: ~15 minutes (3-Hydroxyquinidine typically elutes before Quinidine due to

increased polarity).

Detection:

Set Excitation wavelength to 350 nm.

Set Emission wavelength to 450 nm.

Note: The acidic mobile phase (pH 3.0) is critical. At neutral pH, fluorescence intensity

drops significantly.

Self-Validation Check:

Resolution (Rs): Ensure Rs > 1.5 between 3-Hydroxyquinidine and Quinidine peaks.

Linearity: Construct a calibration curve from 10 ng/mL to 5000 ng/mL (

).

Handling, Stability, & Safety
Storage: Store solid powder at -20°C. Protect from light (quinolines are photosensitive).
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Solution Stability: Stock solutions in DMSO are stable for 6 months at -80°C. Aqueous

solutions should be prepared fresh or protected from light and kept at 4°C for no more than

24 hours.

Safety: This compound is a potent ion channel blocker. Accidental ingestion or injection can

cause arrhythmias. Handle with standard PPE (gloves, goggles) in a fume hood.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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